1,2-Dibromodecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

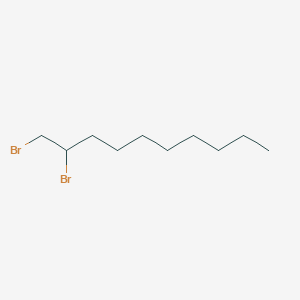

1,2-Dibromodecane is a useful research compound. Its molecular formula is C10H20Br2 and its molecular weight is 300.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Reagent in Synthesis : 1,2-Dibromodecane serves as an important reagent in organic synthesis. It is utilized in the Wurtz reaction, where it can react with sodium to form higher alkanes. This reaction is significant for producing long-chain hydrocarbons used in various industrial applications .

- Synthesis of Polymers : The compound is also employed in the synthesis of polymers. For instance, it can be used to create ionene polymers through step-growth polymerization, which are studied for their potential applications in drug delivery systems and as materials with specific ionic properties .

Material Science Applications

- Pseudorotaxanes Formation : Recent studies have highlighted the role of this compound in constructing complex molecular structures known as pseudorotaxanes. These structures have implications for developing advanced materials in chemical engineering and pharmaceuticals . The ability to form such supramolecular assemblies opens pathways for innovative drug delivery systems and smart materials.

- Nanotube Synthesis : this compound has been investigated for its interactions with covalent organic frameworks (COFs), specifically in the synthesis of molecular nanotubes. These nanotubes exhibit unique properties that can be harnessed for applications in nanotechnology and materials science .

Case Study 1: Polymer Development

A study demonstrated the use of this compound in synthesizing pH-sensitive ionenes that can be utilized for gene delivery systems. The resulting polymers showed significant promise due to their ability to form polyplexes with nucleic acids, highlighting their potential in biomedical applications .

Case Study 2: Supramolecular Chemistry

Research focused on the formation of pseudorotaxanes using this compound has shown that these compounds can stabilize complex molecular structures both in solution and solid states. This work emphasizes the importance of dibromoalkanes in supramolecular chemistry and their potential applications in creating advanced materials for various industries .

Analyse Des Réactions Chimiques

Elimination Reactions

1,2-Dibromodecane undergoes dehydrohalogenation under basic conditions to form alkenes. When treated with potassium hydroxide (KOH) in aqueous ethanol, three isomeric alkenyl bromides (C₁₀H₁₉Br) are generated via β-elimination . These isomers include:

-

1-Bromo-1-decene

-

1-Bromo-2-decene

-

1-Bromo-9-decene

Subsequent treatment with sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO) converts all isomers to 1-decyne (C₁₀H₁₈), confirming the terminal alkyne formation via dehydrohalogenation .

Mechanism :

-

Base (OH⁻) abstracts a β-hydrogen, forming a carbocation intermediate.

-

Bromide ion leaves, creating a double bond.

-

Stereochemical outcomes depend on the position of hydrogen abstraction (Zaitsev vs. anti-Zaitsev).

Nucleophilic Substitution Reactions

This compound participates in Sₙ2 reactions with strong nucleophiles (e.g., OH⁻, CN⁻, NH₃). The reaction proceeds via a bimolecular mechanism with inversion of configuration .

| Nucleophile | Product | Conditions |

|---|---|---|

| Hydroxide (OH⁻) | 1,2-Decanediol | Aqueous ethanol, heat |

| Cyanide (CN⁻) | 1-Cyano-2-bromodecane | DMSO, 60°C |

| Ammonia (NH₃) | 1-Amino-2-bromodecane | Ethanol, sealed tube, 100°C |

Key Observation : Steric hindrance from the long decane chain reduces reaction rates compared to shorter dibromoalkanes .

Biodegradation Pathways

Anaerobic microbial cultures (e.g., Dehalococcoides and Dehalogenimonas) degrade this compound via two distinct mechanisms :

Concerted Dihaloelimination

-

Catalyst : Organohalide-respiring bacteria (Dehalococcoides).

-

Products : Ethene (C₂H₄) and minor vinyl bromide (C₂H₃Br).

-

Isotope Fractionation : ΛC–Br = 1.4 ± 0.2 (εC = −1.8 ± 0.2‰; εBr = −1.22 ± 0.08‰).

Nucleophilic Substitution (Sₙ2)

-

Catalyst : Dehalogenimonas spp.

-

Products : Ethene exclusively.

-

Isotope Fractionation : ΛC–Br = 12 ± 4 (εC = −19.2 ± 3.5‰; εBr = −1.2 ± 0.5‰).

This pathway-dependent fractionation provides a biomarker for tracking environmental degradation .

Comparative Reaction Data

Mechanistic Insights

Propriétés

Numéro CAS |

28467-71-2 |

|---|---|

Formule moléculaire |

C10H20Br2 |

Poids moléculaire |

300.07 g/mol |

Nom IUPAC |

1,2-dibromodecane |

InChI |

InChI=1S/C10H20Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3 |

Clé InChI |

XBRBOTTWTQOCJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CBr)Br |

SMILES canonique |

CCCCCCCCC(CBr)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.